molecular formula C17H21NO B3161441 {[3-(Benzyloxy)phenyl]methyl}(propyl)amine CAS No. 869953-24-2

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine

Cat. No.: B3161441
CAS No.: 869953-24-2
M. Wt: 255.35 g/mol
InChI Key: URODAILTZRPXLF-UHFFFAOYSA-N
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Description

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.

    Attachment of the Propylamine Group: The benzyloxyphenyl intermediate is then reacted with propylamine under reductive amination conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the propylamine group can modulate its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine stands out due to its combination of a benzyloxy group and a propylamine group, which provides unique reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15/h3-10,12,18H,2,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URODAILTZRPXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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